molecular formula C9H9NS B568078 2-Methyl-1H-indole-5-thiol CAS No. 1210824-73-9

2-Methyl-1H-indole-5-thiol

Cat. No. B568078
M. Wt: 163.238
InChI Key: WTQLYNNEJMBFBA-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-5-thiol is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1H-indole-5-thiol can be found in various chemical databases . It’s important to note that the structure is based on theoretical calculations and may not represent the exact physical structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1H-indole-5-thiol can be found in various chemical databases . These properties are calculated based on the molecular structure and may not represent the exact physical properties.

Scientific Research Applications

Sensor Technology

  • A study by (Bandi et al., 2013) explored the use of Schiff bases, derived from 2-Methyl-1H-indole-5-thiol, as a potentiometric sensor for the selective determination of Nd3+ ions. The sensor showed promising results in terms of sensitivity and selectivity.

Synthesis of Heterocyclic Compounds

  • (Vikrishchuk et al., 2019) discussed the reaction of 2-Methyl-1H-indole-5-thiol derivatives with other compounds to form new heterocyclic compounds. These reactions are significant for the development of novel chemical structures with potential applications in various fields.

Dye Production

  • The work of (Seferoğlu & Ertan, 2007) focused on synthesizing new hetarylazo indole dyes using 2-Methyl-1H-indole-5-thiol. These dyes have applications in coloring materials and possibly in optical devices due to their specific spectral properties.

Corrosion Inhibition

  • Research by (Ammal et al., 2018) explored the effectiveness of derivatives of 2-Methyl-1H-indole-5-thiol in inhibiting corrosion in metals. This has implications for protecting materials in industrial settings.

Future Directions

The future directions for research on 2-Methyl-1H-indole-5-thiol and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

properties

IUPAC Name

2-methyl-1H-indole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQLYNNEJMBFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697652
Record name 2-Methyl-1H-indole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-5-thiol

CAS RN

1210824-73-9
Record name 2-Methyl-1H-indole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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